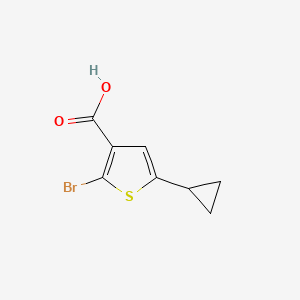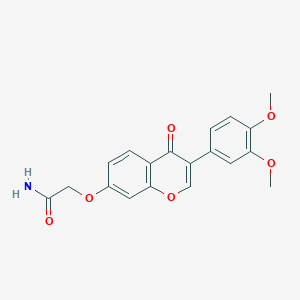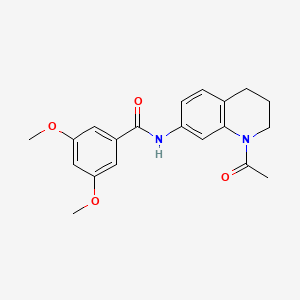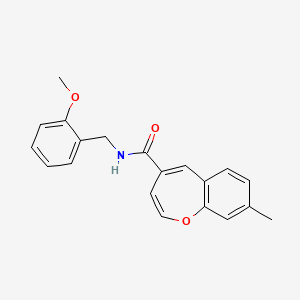![molecular formula C23H26N2O6S B2805643 (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone CAS No. 1029747-13-4](/img/structure/B2805643.png)
(1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trimethoxyphenyl (TMP) group is a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Aplicaciones Científicas De Investigación
Structural Characterization and Synthesis
Antitubercular Drug Candidates : Compounds related to the chemical structure of interest have been investigated for their potential as antitubercular drug candidates. For instance, derivatives of 8-nitro-1,3-benzothiazin-4-one, which share a similar complex structure, were synthesized in the pursuit of crystallizing and characterizing potential antituberculosis agents. The azoxy derivative was characterized by X-ray crystallography, revealing an almost coplanar arrangement of two benzothiazinone moieties linked by a Z-configured azoxy group, indicating the dense molecular packing and potential for drug development (Richter et al., 2022).
Optical and Structural Studies : Another study focused on synthesizing and characterizing compounds through spectroscopic techniques and single-crystal X-ray diffraction. The research provided insights into the molecular geometry, intermolecular interactions, and thermal properties of the synthesized compounds, which could inform the design of new pharmaceuticals (Karthik et al., 2021).
Potential Biomedical Applications
Antimicrobial Activity : Synthesized compounds related to the mentioned chemical structure have been evaluated for their antimicrobial potential. For example, derivatives synthesized for quality control of iloperidone, an antipsychotic medication, were investigated, highlighting the synthesis process and structural confirmation via spectroscopic methods. This research is crucial for developing new medications with antimicrobial properties (Jiangxi, 2014).
Antitubercular Chemotypes : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation as new anti-mycobacterial agents exemplify the ongoing search for novel chemotypes against tuberculosis. Some of these compounds have shown promising in vitro activity against the Mycobacterium tuberculosis H37Rv strain, indicating the potential for new therapeutic options (Pancholia et al., 2016).
Direcciones Futuras
The future directions for the study of this compound could include further exploration of its potential bioactivity effects, as well as the development of new synthesis methods and the study of its physical and chemical properties. The TMP group, in particular, has been associated with a wide range of biomedical applications , suggesting that this compound could have potential uses in various fields of research.
Propiedades
IUPAC Name |
[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6S/c1-29-18-13-16(14-19(30-2)22(18)31-3)25-15-21(23(26)24-11-7-4-8-12-24)32(27,28)20-10-6-5-9-17(20)25/h5-6,9-10,13-15H,4,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKUSPLZMNFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)





![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)
![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2805572.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)

![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)
